molecular formula C17H16ClN3O2S B2465182 2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851807-80-2

2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2465182
CAS RN: 851807-80-2
M. Wt: 361.84
InChI Key: QJBWSJOFIUDUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

A related compound, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, was synthesized and evaluated for its antiviral activity, including cytotoxicity and anti-HSV1, and anti-HAV-MBB activities. This research highlights the potential of similar compounds in antiviral applications F. Attaby, A. Elghandour, Mohamed A. Ali, Yasser M. Ibrahem, 2006.

Key Intermediate in Pharmaceutical Synthesis

Antifungal Activity

Another study focused on the synthesis of (benzo[b]thienyl)methyl ethers of certain compounds, including 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and its oxime, exploring their antifungal activities. The synthesized compounds, including Sertaconazole, showed promising antimycotic properties, which could be relevant for similar compounds M. Raga, M. Moreno‐Mañas, M. R. Cuberes, C. Palacín, J. Castello, J. Ortiz, 1992.

Antioxidant Activity

A study on urea, thiourea, and selenourea derivatives with thiazole moieties, including compounds similar to the one , demonstrated significant in vitro antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases M. V. B. Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, Peddakonda Ramesh, 2015.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c18-14-3-5-15(6-4-14)23-11-16(22)21-9-8-20-17(21)24-12-13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBWSJOFIUDUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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